molecular formula C19H18N4OS B5669845 2-phenyl-5-[(pyridin-2-ylthio)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

2-phenyl-5-[(pyridin-2-ylthio)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No. B5669845
M. Wt: 350.4 g/mol
InChI Key: WEVASDHSYDKLFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine derivatives often involves multi-step reactions, starting from basic heterocyclic scaffolds. For instance, Bukowski et al. (1999) detailed the synthesis of 2-acetylimidazo[4,5-b]pyridine derivatives via reactions with aromatic amines, sulfur, aromatic aldehydes, carboxylic acid hydrazides, and thiourea, showcasing the versatility in functionalizing the imidazo[4,5-b]pyridine core (Bukowski et al., 1999).

Molecular Structure Analysis

The molecular structure of related compounds reveals intricate details about the spatial arrangement and potential reactivity. For example, Hjouji et al. (2016) investigated the crystalline structure of an imidazo[4,5-b]pyridine derivative, elucidating how substituents affect the overall geometry and intermolecular interactions, which are crucial for understanding the compound’s chemical behavior (Hjouji et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of imidazo[4,5-c]pyridine derivatives is influenced by their structure, as seen in the variety of reactions they undergo. For instance, Zhang et al. (2016) demonstrated the synthesis of complex heterocycles from 2-(2-bromophenyl)imidazo[1,2-a]pyridines through palladium-catalyzed cascade reactions, highlighting the potential for creating diverse molecular architectures from imidazo[4,5-c]pyridine scaffolds (Zhang et al., 2016).

Physical Properties Analysis

The physical properties of imidazo[4,5-c]pyridine derivatives, such as solubility, melting point, and crystallinity, are essential for their application in various fields. Chen et al. (2021) focused on the synthesis, crystal structure, and vibrational properties of an imidazo[1,2-a]pyridine derivative, providing insights into the compound's stability and intermolecular forces, which are pivotal for understanding the physical properties of such molecules (Chen et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other chemicals, stability under various conditions, and potential for further functionalization, are critical for the application of imidazo[4,5-c]pyridine derivatives. Wang et al. (2011) explored the oxidative coupling of 2-aminopyridines with β-keto esters, revealing mechanisms that could be applicable for functionalizing the core structure of “2-phenyl-5-[(pyridin-2-ylthio)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine” (Wang et al., 2011).

properties

IUPAC Name

1-(2-phenyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)-2-pyridin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c24-18(13-25-17-8-4-5-10-20-17)23-11-9-15-16(12-23)22-19(21-15)14-6-2-1-3-7-14/h1-8,10H,9,11-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVASDHSYDKLFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(N2)C3=CC=CC=C3)C(=O)CSC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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